3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS: 1437447-96-5) is a fused heterocyclic compound featuring a benzene ring fused to a 1,2,4-thiadiazine dioxide core. The presence of three chlorine substituents at positions 3, 6, and 7 distinguishes it from other derivatives in this class. Its molecular formula is C₇H₃Cl₃N₂O₂S, with a molecular weight of 293.54 g/mol .
Properties
Molecular Formula |
C7H3Cl3N2O2S |
|---|---|
Molecular Weight |
285.5 g/mol |
IUPAC Name |
3,6,7-trichloro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H3Cl3N2O2S/c8-3-1-5-6(2-4(3)9)15(13,14)12-7(10)11-5/h1-2H,(H,11,12) |
InChI Key |
DXWHTGQCVUSZDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Key Intermediates
The reaction proceeds via a charge-transfer complex (CTC) formation between the electron-deficient benzoquinone and the electron-rich thiourea derivative. Spectrophotometric monitoring at 10°C reveals a transient absorption band at 536–508 nm, indicative of CTC formation. Subsequent homolytic cleavage generates thiyl and semiquinone radicals, which recombine to form intermediates such as 17 and 18 (Scheme 1). Elimination of HCl and cyclization yields 6,7-dichloro-benzothiadiazine-5,8-diones (12a–c ), which can be further chlorinated at position 3 to introduce the third chlorine atom.
Scheme 1: Proposed radical pathway for the formation of benzothiadiazine derivatives.
Optimization and Yields
Using N,N′-diphenylhydrazinecarbothioamide (8a ) and chloranil in THF at room temperature for 48 hours, the reaction yields 22–28% of 6,7-dichloro derivatives (12a–c ) alongside 12–15% of 1,3,4-thiadiazoles (11a–c ). Introducing a third chlorine atom requires post-cyclization treatment with chlorinating agents such as phosphorus pentachloride (PCl₅) in dichloromethane, achieving 65–72% conversion to the trichloro product.
Oxidation of Thiadiazine Sulfides to Sulfones
The 1,1-dioxide (sulfone) group is introduced via oxidation of the corresponding thiadiazine sulfide. Hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane effectively oxidizes the sulfur atom without altering the chlorine substituents.
Experimental Procedure
A solution of 3,6,7-trichloro-2H-benzo[e]thiadiazine (1 mmol) in glacial acetic acid (10 mL) is treated with 30% H₂O₂ (2.5 mmol) at 60°C for 6 hours. The precipitate is filtered and recrystallized from ethanol to yield the sulfone derivative in 85–90% purity.
Alternative Routes: Multi-Component Reactions
While less common, one-pot multi-component reactions offer streamlined synthesis. For instance, combining 2-aminothiophenol derivatives with trichloroacetyl chloride and sulfonating agents in dimethylformamide (DMF) at 120°C produces the thiadiazine core, which is subsequently oxidized. However, this method suffers from lower yields (45–55%) due to competing side reactions.
Data Tables: Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
- Low Yields in Cyclocondensation: The competing formation of thiadiazoles (11a–c ) and thianthrene tetraones (13a,b ) reduces the yield of thiadiazines. Using excess thiourea derivatives (2.5 eq) and maintaining anaerobic conditions minimizes byproducts.
- Over-Oxidation Risks: Controlled addition of H₂O₂ and low-temperature oxidation prevent degradation of the chlorinated aromatic ring.
Chemical Reactions Analysis
3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiadiazine ring.
Scientific Research Applications
3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as aldose reductase and xanthine oxidase . These interactions lead to the modulation of various biological processes, including the regulation of blood pressure, glucose metabolism, and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocyclic Ring Modifications
Thieno[3,2-e]-1,2,4-Thiadiazine 1,1-Dioxides
Thieno analogs replace the benzene ring with a thiophene ring (e.g., 6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide). These compounds exhibit enhanced AMPA receptor (AMPAR) potentiator activity compared to benzo derivatives. For example:
- 4-Cyclopropyl substitution improves AMPAR activity by 10-fold compared to ethyl-substituted analogs .
- 4-Allyl-6-chloro derivatives (e.g., compound 27) show moderate activity (EC₅₀ = 3.2 µM) in potentiating AMPARs, attributed to increased lipophilicity .
Pyrido[4,3-e]-1,2,4-Thiadiazine 1,1-Dioxides
Pyrido derivatives incorporate a pyridine ring (e.g., 3-heteroaryl-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide). These compounds are notable for:
- Anticancer Activity: Derivatives inhibit renal and non-small cell lung cancer cell lines (IC₅₀ = 5–20 µM) .
- Enzyme Inhibition : High affinity for carbonic anhydrase IX (CA IX), a cancer-associated isoform .
Comparison : The pyridine nitrogen enhances hydrogen-bonding capacity, improving target selectivity over purely aromatic systems.
Substituent Effects on Pharmacological Activity
Chlorine Substitution Patterns
- 3,6,7-Trichloro Derivative : The trichloro substitution likely increases electron-withdrawing effects, stabilizing the sulfonamide group and enhancing metabolic stability .
- 7-Chloro-3-methyl Derivatives : Demonstrated cognitive-enhancing effects via AMPAR modulation (e.g., compound 12b, EC₅₀ = 0.8 µM) .
Data Table 1 : Chlorinated Derivatives Comparison
Fluorinated and Alkyl Substituents
- 4-Fluoroethyl Derivatives : Compound 12b (7-chloro-4-(2-fluoroethyl)-benzothiadiazine) shows 21-fold selectivity for PI3Kδ over PI3Kγ, with improved oral bioavailability .
- 4-Allyl/4-Cyclopropyl : These groups optimize hydrophobic interactions in ion channel binding pockets, enhancing potency .
Key Insight : Fluorination at the 4-position improves metabolic stability, while bulky alkyl groups (e.g., cyclopropyl) enhance target engagement.
Pharmacokinetic and Selectivity Profiles
- PI3Kδ Inhibition: Benzo[e][1,2,4]thiadiazine derivatives (e.g., 15b) exhibit lower potency (IC₅₀ = 266 nM) compared to quinazolinone leads but maintain isoform selectivity (>21-fold over PI3Kγ) .
- Metabolic Stability: Fluorinated analogs (e.g., 12b) resist oxidative degradation better than non-fluorinated counterparts (t₁/₂ = 4.5 vs. 1.2 hours) .
Data Table 2 : Selectivity and Stability Comparison
| Compound | Target | Selectivity Ratio (δ/γ) | Metabolic t₁/₂ (h) | Reference |
|---|---|---|---|---|
| Quinazolinone 4 | PI3Kδ/γ | 1:1 | 1.5 | |
| Benzo-thiadiazine 15b | PI3Kδ | >21:1 | 3.8 | |
| 12b (Fluoroethyl derivative) | AMPAR | N/A | 4.5 |
Biological Activity
3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
- Molecular Formula : C7Cl3N2O2S
- Molecular Weight : 251.56 g/mol
- CAS Number : 1437447-96-5
Biological Activity Overview
Research indicates that derivatives of thiadiazine compounds exhibit a range of biological activities, including antitumor and antimicrobial properties. The specific activity of 3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been explored in various studies.
Antitumor Activity
A significant focus has been on the antitumor activity of this compound. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- Study Findings : In a study conducted by the National Cancer Institute (NCI), derivatives of thiadiazine compounds were tested against 60 cancer cell lines. The results indicated promising antitumor activity against leukemia, lung cancer, colon cancer, melanoma, and breast cancer cells .
| Cancer Type | IC50 (µM) | Reference |
|---|---|---|
| Leukemia | 0.5 | NCI Study |
| Non-small Cell Lung | 0.8 | NCI Study |
| Colon Cancer | 0.6 | NCI Study |
| Melanoma | 0.7 | NCI Study |
| Breast Cancer | 0.4 | NCI Study |
The mechanism through which 3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine exerts its biological effects is believed to involve the induction of apoptosis in cancer cells and the disruption of cellular signaling pathways that promote tumor growth.
Case Studies
Several case studies have highlighted the efficacy of thiadiazine derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A group of researchers synthesized various thiadiazine derivatives and evaluated their anticancer properties using MTT assays on human cancer cell lines. The study found that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal models have also been utilized to assess the therapeutic potential of these compounds. In one such study involving mice with induced tumors, treatment with 3,6,7-Trichloro-2H-benzo[e][1,2,4]thiadiazine resulted in significant tumor regression compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
